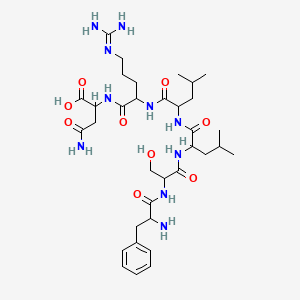

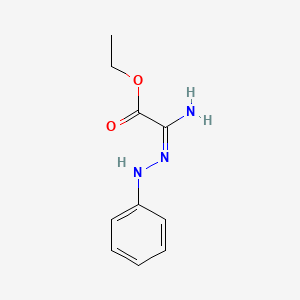

Nomega-(beta-D-Mannopyranosyl)-L-asparagine

Overview

Description

D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria . Structural components often consist of D-Man p residues joined via α- (1→2)-, α- (1→3)-, α- (1→4)- or α- (1→6)-linkages .

Synthesis Analysis

In a study, a series of mannose-containing disaccharides have been investigated with respect to conformation and dynamics . The doubly 13 C-isotope labeled α- D - [1,2- 13 C 2 ]Man p - (1→4)-α- D -Man p -OMe was synthesized thereby facilitating conformational analysis based on 13 C, 13 C coupling constants as interpreted by Karplus-type relationships .Molecular Structure Analysis

Molecular dynamics simulations were carried out for the disaccharides with explicit water as solvent using the additive CHARMM36 and Drude polarizable force fields for carbohydrates . Both simulations sampled conformational space in such a way that inter-glycosidic proton–proton distances were very well described .Chemical Reactions Analysis

In the same study, translational diffusion NMR experiments were performed to deduce rotational correlation times for the molecules . 1D 1 H, 1 H-NOESY and 1D 1 H, 1 H-T-ROESY NMR experiments were carried out to obtain inter-residue proton–proton distances and one-dimensional long-range and 2D J-HMBC experiments were acquired to gain information about conformationally dependent heteronuclear coupling constants across glycosidic linkages .Scientific Research Applications

Biopolymers and Sustainable Materials

Nomega-(beta-D-Mannopyranosyl)-L-asparagine is a type of biopolymer . Biopolymers are a leading class of functional material suitable for high-value applications and are of great interest to researchers and professionals across various disciplines . They are found to be biocompatible and biodegradable, making them useful in different applications .

Food Industry

In the food industry, biopolymers like Nomega-(beta-D-Mannopyranosyl)-L-asparagine are used in edible films, emulsions, and packaging materials . They produce extraordinarily effective viscosities, even at low concentrations (≤1% w/v) in aqueous solutions .

Medical and Pharmaceutical Industries

Biopolymers are expanding their use in the pharmaceutical and medical industries due to their unique properties . They are used as drug transport materials, medical implants, wound healing, tissue scaffolds, and dressing materials .

Environmental Sustainability

Biopolymers like Nomega-(beta-D-Mannopyranosyl)-L-asparagine are also important in addressing environmental issues. To reduce the environmental impact and dependence on fossil fuels, a lot of effort has gone into replacing synthetic polymers with biodegradable materials, especially those derived from natural resources .

Research and Development

The interdisciplinary research of biopolymers like Nomega-(beta-D-Mannopyranosyl)-L-asparagine is important to understand the basic and applied aspects to address several complex problems associated with good health and well-being .

Future Outlook

The future outlook for the biopolymer industry, including Nomega-(beta-D-Mannopyranosyl)-L-asparagine, is promising. With the ever-expanding applications and the increasing interest in sustainable and biodegradable materials, the use of biopolymers is expected to grow .

Mechanism of Action

Target of Action

Nomega-(beta-D-Mannopyranosyl)-L-asparagine is a complex molecule that primarily interacts with N-linked glycoproteins found in viruses and mammals, as well as polysaccharides from fungi and bacteria . These glycoproteins and polysaccharides often consist of D-Manp residues joined via various linkages .

Mode of Action

The compound’s interaction with its targets involves the formation of glycosidic linkages with D-Manp residues . These linkages can be α- (1→2)-, α- (1→3)-, α- (1→4)- or α- (1→6)-linkages

Biochemical Pathways

The biochemical pathways affected by Nomega-(beta-D-Mannopyranosyl)-L-asparagine are related to the metabolism of glycoproteins and polysaccharides . The compound’s interaction with these molecules can influence their conformation and dynamics, potentially affecting various biological processes.

Result of Action

The molecular and cellular effects of Nomega-(beta-D-Mannopyranosyl)-L-asparagine’s action are likely to be diverse, given its interaction with a wide range of glycoproteins and polysaccharides . These effects could potentially influence various biological processes, including cellular communication, immune response, and metabolic regulation.

properties

IUPAC Name |

(2S)-2-amino-4-oxo-4-[[(2R,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4?,6+,7?,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVZONQWDDILKB-PIILLGNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nomega-(beta-D-Mannopyranosyl)-L-asparagine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)